molecular formula C17H14N4 B14208706 1H-Pyrazolo[4,3-c]isoquinoline, 3,9-dimethyl-5-(2-pyridinyl)- CAS No. 824968-75-4

1H-Pyrazolo[4,3-c]isoquinoline, 3,9-dimethyl-5-(2-pyridinyl)-

Cat. No.: B14208706
CAS No.: 824968-75-4
M. Wt: 274.32 g/mol
InChI Key: KCPHOWSDUWSOGS-UHFFFAOYSA-N
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Description

1H-Pyrazolo[4,3-c]isoquinoline, 3,9-dimethyl-5-(2-pyridinyl)- is a heterocyclic compound that belongs to the class of pyrazoloisoquinolines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The structure of this compound consists of a pyrazole ring fused to an isoquinoline ring, with additional methyl and pyridinyl substituents.

Preparation Methods

The synthesis of 1H-Pyrazolo[4,3-c]isoquinoline, 3,9-dimethyl-5-(2-pyridinyl)- can be achieved through various synthetic routes. One common method involves the condensation of 3-aryl (heteryl)-2,4-diacetyl-5-hydroxy-5-methylcyclohexanones with 3-amino-1-phenyl-1H-pyrazol-5(4H)-one . This reaction typically requires specific reaction conditions, such as the use of a suitable solvent and temperature control, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1H-Pyrazolo[4,3-c]isoquinoline, 3,9-dimethyl-5-(2-pyridinyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield corresponding ketones or carboxylic acids, while reduction reactions may produce alcohols or amines.

Scientific Research Applications

This compound has been studied for its potential applications in various scientific fields. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has shown promise as a fluorescent sensor due to its photophysical properties . In medicine, derivatives of this compound have been investigated for their antiviral and anticancer activities

Mechanism of Action

The mechanism of action of 1H-Pyrazolo[4,3-c]isoquinoline, 3,9-dimethyl-5-(2-pyridinyl)- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound being studied.

Properties

CAS No.

824968-75-4

Molecular Formula

C17H14N4

Molecular Weight

274.32 g/mol

IUPAC Name

3,9-dimethyl-5-pyridin-2-yl-2H-pyrazolo[4,3-c]isoquinoline

InChI

InChI=1S/C17H14N4/c1-10-6-5-7-12-14(10)17-15(11(2)20-21-17)19-16(12)13-8-3-4-9-18-13/h3-9H,1-2H3,(H,20,21)

InChI Key

KCPHOWSDUWSOGS-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C(=NC3=C(NN=C23)C)C4=CC=CC=N4

Origin of Product

United States

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